Amiloride-15N3 Hydrochloride
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Overview
Description
Amiloride-15N3 Hydrochloride is a stable isotope-labeled version of Amiloride Hydrochloride. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Amiloride. Amiloride Hydrochloride itself is a well-known inhibitor of epithelial sodium channels (ENaC) and urokinase-type plasminogen activator receptors (uTPA), and it also blocks polycystin-2 (PC2; TRPP2) channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amiloride-15N3 Hydrochloride involves the incorporation of stable nitrogen isotopes into the Amiloride molecule. The general synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups.
Isotope Labeling: The amine groups are replaced with nitrogen-15 isotopes through a series of chemical reactions.
Hydrochloride Formation: The final product is converted into its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product. The production is typically carried out in specialized facilities equipped to handle stable isotopes and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Amiloride-15N3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will revert it to its amine form .
Scientific Research Applications
Amiloride-15N3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolic pathways of Amiloride.
Biology: Researchers use it to study the inhibition of epithelial sodium channels and its effects on cellular processes.
Medicine: It is employed in drug development and testing to understand the drug’s behavior in the body.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Amiloride-15N3 Hydrochloride exerts its effects by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. It binds to the amiloride-sensitive sodium channels, promoting the loss of sodium and water from the body without depleting potassium. This action reduces the secretion of potassium and hydrogen ions, making it effective in treating conditions like hypertension and congestive heart failure .
Comparison with Similar Compounds
Amiloride Hydrochloride: The non-labeled version of Amiloride-15N3 Hydrochloride, used for similar purposes but without the isotopic labeling.
Triamterene: Another potassium-sparing diuretic with similar mechanisms but different chemical structure.
Spironolactone: A potassium-sparing diuretic that works through aldosterone antagonism rather than sodium channel inhibition
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound is crucial .
Properties
IUPAC Name |
3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN7O.ClH/c7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11;/h(H4,8,9,13)(H4,10,11,14,15);1H/i10+1,11+1,14+1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHKKGDWZVCSNH-FORMCRCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(N=C(C(=N1)Cl)N)N)C(=O)[15N]=C([15NH2])[15NH2].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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